(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine family . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves acid-catalysed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines .Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine derivatives provides insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region .Physical And Chemical Properties Analysis
The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine derivatives include a density of 1.2±0.1 g/cm3, boiling point of 248.1±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 48.5±3.0 kJ/mol .Scientific Research Applications
Synthesis Methods and Structural Diversity
The compound’s structure consists of a pyrrolo[3,4-d]pyrimidine core with a 4-fluorophenyl substituent. Researchers have employed various synthetic methods to access this scaffold. Notably, the compound can exist in two tautomeric forms: the 1H-isomer and the 2H-isomer . The diversity of substituents at positions N1, C3, C4, C5, and C6 significantly influences its properties and potential applications.
Medicinal Chemistry and Biological Activity
Similarity to Purine Bases: The structural resemblance of this compound to purine bases (adenine and guanine) has attracted medicinal chemists. Over 300,000 structures related to 1H-pyrazolo[3,4-b]pyridines (including nearly 2,400 patents) have been reported. These compounds exhibit diverse biological activities, making them promising candidates for drug development .
Biological Targets: Researchers have explored the biological activity of 1H-pyrazolo[3,4-b]pyridines across various targets:
Conclusion
The compound’s diverse applications underscore its significance in drug discovery and therapeutic development. Researchers continue to explore its potential across various fields, emphasizing the need for further investigations and clinical studies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-11-3-1-9(2-4-11)13(18)17-6-10-5-15-8-16-12(10)7-17/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLTXXZDKDGLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.